molecular formula C12H13BrO3 B2758529 (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid CAS No. 1216329-76-8

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid

Cat. No.: B2758529
CAS No.: 1216329-76-8
M. Wt: 285.137
InChI Key: BJVQDJLYSYVMFZ-SOFGYWHQSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a pent-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid typically involves the bromination of a methoxy-substituted phenyl compound followed by the introduction of the pent-2-enoic acid moiety. One common method includes:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

    Formation of Pent-2-enoic Acid Moiety: The brominated compound is then subjected to a Heck reaction with pent-2-enoic acid under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromophenyl 4-bromobenzoate
  • 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a bromine atom and a methoxy group allows for diverse chemical transformations and interactions with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQDJLYSYVMFZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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